1,1'-Diethyl-4,4'-bipyridinium dibromide

描述

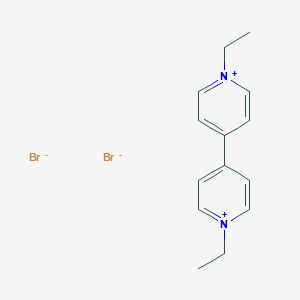

1,1’-Diethyl-4,4’-bipyridinium dibromide, also known as ethyl viologen dibromide, is a chemical compound with the molecular formula C14H18Br2N2. It is a yellow to green crystalline solid that is slightly soluble in methanol and water. This compound is known for its redox-active properties and is used as an electron carrier in various applications .

准备方法

1,1’-Diethyl-4,4’-bipyridinium dibromide can be synthesized through the reaction of 1,1’-diethyl-4,4’-bipyridine with hydrogen bromide under appropriate reaction conditions . The reaction typically involves dissolving 1,1’-diethyl-4,4’-bipyridine in an acetone solution and stirring under an inert atmosphere at elevated temperatures. The resulting solution is then cooled to room temperature, leading to the precipitation of the product, which is filtered and dried under vacuum .

化学反应分析

Redox Reactions

The bipyridinium core enables reversible single- or two-electron transfers, forming radical cations or fully reduced species.

Reduction Pathways

-

Single-electron reduction :

This generates a stable radical cation (ethyl viologen monocation) with a characteristic blue color .

Reagents : Sodium dithionite (Na₂S₂O₄), sodium borohydride (NaBH₄).

Conditions : Aqueous or methanol solutions under inert atmospheres. -

Two-electron reduction :

The fully reduced form is colorless and less stable than the radical intermediate .

Table 1: Redox Potentials of Ethyl Viologen Dibromide

| Reaction | Potential (V vs SCE) | Conditions |

|---|---|---|

| Single-electron reduction | -0.45 | pH 7, 25°C |

| Two-electron reduction | -0.90 | pH 7, 25°C |

Oxidation Reactions

Ethyl viologen dibromide can act as an electron acceptor in oxidative processes:

-

Photoredox catalysis : In the presence of Ru(bpy)₃²⁺ and light, it participates in electron transfer cycles, enabling cross-dehydrogenative coupling reactions .

-

Electrochemical oxidation : At anodes, it regenerates the dicationic form, critical for electrochromic devices .

Substitution Reactions

The ethyl groups and bromide counterions can be replaced under specific conditions:

Anion Exchange

-

Bromide replacement :

This reaction is utilized to enhance solubility in non-aqueous solvents for electrochemical studies .

Alkyl Group Modification

-

Nucleophilic substitution :

Ethyl groups on nitrogen can be replaced by longer alkyl chains (e.g., heptyl or butyl) via refluxing with alkyl halides in acetone.

Photoredox Catalysis

Ethyl viologen dibromide serves as a redox mediator in visible-light-driven reactions. For example:

-

Alkene reduction : Mediates electron transfer from Ru(bpy)₃⁺ to substrates like dimethyl maleate, forming reduced alkanes .

Table 2: Key Reactions in Photoredox Systems

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Dimethyl maleate | Dimethyl succinate | Ru(bpy)₃²⁺ | 85 |

| Benzophenone | Benzopinacol | Ru(bpy)₃²⁺ | 78 |

Electrochromic Devices

The compound’s reversible color change upon reduction (colorless ↔ blue) is exploited in smart windows and displays .

Stability and Reaction Byproducts

科学研究应用

Chemistry

1,1'-Diethyl-4,4'-bipyridinium dibromide serves as a redox-active agent and electron carrier in various chemical reactions. Its ability to undergo oxidation and reduction makes it valuable in:

- Electrochemical devices : Used as an electrolyte in electrochemical cells.

- Organic synthesis : Facilitates electron transfer reactions.

Biology

In biological research, ethyl viologen dibromide has been utilized for:

- High-performance liquid chromatography (HPLC) : Acts as an internal standard for analyzing toxic herbicides like paraquat and diquat in biological samples.

- Genotoxicity studies : Exhibits genotoxic effects on cells, making it useful for studying DNA interactions and oxidative stress mechanisms .

Medicine

The compound's redox properties allow it to be applied in:

- Oxidative stress research : Investigating the role of reactive oxygen species (ROS) in cellular processes and diseases.

- Potential therapeutic applications : Exploring its effects on calcium signaling pathways, particularly through interactions with ryanodine receptors.

Industry

In industrial applications, ethyl viologen dibromide is used for:

- Electrochromic devices : Its electrochemical properties enable reversible color changes, making it suitable for applications in displays and smart windows.

- Organic electronics : Incorporated into organic light-emitting diodes (OLEDs) and supercapacitors due to its conductive properties .

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Electron carrier | Redox reactions |

| Biology | HPLC standard | Analyzing herbicides |

| Medicine | Oxidative stress studies | Investigating ROS effects |

| Industry | Electrochromic devices | Color change via redox reactions |

Case Study 1: Genotoxicity Assessment

A study investigated the genotoxic effects of ethyl viologen dibromide on human cell lines. Results indicated significant DNA damage at varying concentrations, underscoring its potential risks and utility in genotoxicity testing.

Case Study 2: HPLC Analysis of Herbicides

In another study, ethyl viologen dibromide was employed as an internal standard during the HPLC analysis of paraquat and diquat. The results demonstrated improved accuracy and reliability in quantifying these toxic compounds in serum samples .

作用机制

The mechanism of action of 1,1’-Diethyl-4,4’-bipyridinium dibromide involves its redox-active properties. It can undergo reversible redox reactions, acting as an electron carrier. The compound can accept and donate electrons, making it useful in various electron transfer processes. The molecular targets and pathways involved in its mechanism of action include interactions with other redox-active species and participation in electron transfer chains .

相似化合物的比较

1,1’-Diethyl-4,4’-bipyridinium dibromide is similar to other viologen compounds, such as:

Methyl viologen dichloride: Known for its use as a herbicide and redox-active agent.

Diquat dibromide: Another herbicide with similar redox properties.

1,1’-Diheptyl-4,4’-bipyridinium dibromide: Used in organic electronics and electrochemical devices.

The uniqueness of 1,1’-Diethyl-4,4’-bipyridinium dibromide lies in its specific redox properties and its applications in various fields, including chemistry, biology, medicine, and industry .

生物活性

1,1'-Diethyl-4,4'-bipyridinium dibromide (also known as viologen) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Overview of this compound

This compound is a member of the viologen family, characterized by its bipyridinium structure. Its molecular formula is CHBrN, and it exhibits unique redox properties that are pivotal in its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Effects on HeLa Cells

In a controlled study involving HeLa cells (cervical cancer), treatment with varying concentrations of the compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 50 µg/mL.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in cancer cells.

Research Findings

Recent studies have further elucidated the biological effects of this compound:

- Study on Antibacterial Mechanism : A study demonstrated that this compound inhibited bacterial growth by disrupting cell wall synthesis and function .

- Anticancer Research : Research published in bioRxiv showed that this compound could effectively target cancer cells while sparing normal cells under specific conditions .

属性

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEBDKLPALDQPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467092 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53721-12-3 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Ethyl Viologen Dibromide (EVD) interact with its target, and what are the downstream effects?

A1: EVD, a redox-active molecule, primarily interacts by accepting or donating electrons. Its behavior varies depending on the system it's integrated into. For instance:

- In electrochromic devices: EVD exhibits a reversible color change upon reduction, transitioning from colorless (oxidized state) to blue (reduced state). This property makes it suitable for electrochromic applications. [, , ]

- In photoluminescence quenching: EVD acts as a dynamic quencher, interacting with excited-state silicon nanoparticles and accepting an electron, leading to a decrease in photoluminescence intensity. This phenomenon is used to distinguish between static and dynamic quenching mechanisms. []

- In chemomechanical gels: EVD acts as an electrochemical trigger, where its redox reactions directly influence the surrounding pH. When EVD is oxidized, the pH decreases, and when reduced, the pH increases. This change in pH, in turn, controls the swelling and shrinking of chemomechanical gels. []

Q2: Can you provide the structural characterization of EVD, including its molecular formula, weight, and spectroscopic data?

A2:

- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, EVD is commonly characterized using techniques like:

Q3: What is the material compatibility and stability of EVD, and how does it perform in various applications?

A3: EVD exhibits good material compatibility with various systems:

- Polymers: EVD blends well with polymers like poly(2-methoxy-5- (2,9-ethyl-hexyloxy)-1,4- phenylene vinylene) (MEH-PPV) to enhance the photoconductivity of photodetectors. []

- Sol-gel materials: EVD can be incorporated into hybrid organic/inorganic sol-gel materials for creating photopatternable ionogels. [, ]

- pH: EVD's redox behavior and thus, its color-changing properties, are sensitive to pH variations. [, ]

- Electrolyte: The choice of electrolyte affects EVD's electrochemical properties, impacting its performance in devices like supercapacitors. []

Q4: What are the analytical methods used to characterize and quantify EVD?

A:

- High-Performance Liquid Chromatography (HPLC): This technique, coupled with UV detection, allows for sensitive and selective determination of EVD in complex mixtures, such as human plasma. []

- Electrochemical Techniques: Cyclic Voltammetry (CV) and Chronoamperometry are commonly employed to study the redox behavior, electron transfer kinetics, and stability of EVD. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。